Phantomolin

Description

Contextualization within Natural Products Chemistry

Natural products chemistry is a field dedicated to the discovery, isolation, structure elucidation, and synthesis of chemical substances produced by living organisms. uoa.gr Phantomolin is a prime example of a secondary metabolite, a compound not directly involved in the normal growth, development, or reproduction of an organism, but that often has important ecological and medicinal functions. researchgate.netcore.ac.uk The study of compounds like this compound is crucial for discovering new therapeutic agents and understanding complex biological pathways. acs.organnualreviews.org

Historical Perspective of Discovery and Early Studies

The initial isolation of this compound was a result of bioassay-guided fractionation of extracts from Elephantopus mollis, a plant with a history of use in traditional medicine. researchgate.netcore.ac.uk Early research focused on determining its chemical structure and exploring its biological properties, which revealed its potential as an antineoplastic (anti-cancer) agent. nih.govacs.org

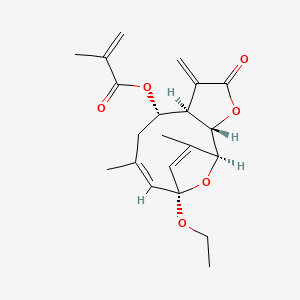

Structural Classification within Furanogermacranolides and Sesquiterpene Lactones

This compound is classified as a sesquiterpene lactone, a large group of over 3000 known compounds characterized by a 15-carbon skeleton and a lactone ring. core.ac.uk More specifically, it is a germacranolide, a subclass of sesquiterpene lactones built upon a 10-membered carbocyclic ring. nih.govresearchgate.net Its structure also features a furan (B31954) ring, placing it in the furanogermacranolide subgroup. nih.govntu.edu.sg The complex and highly oxygenated structure of this compound, with its multiple stereogenic centers, contributes to its specific biological activities. ntu.edu.sgontosight.ai

Table 1: Structural Classification of this compound

| Classification Level | Description |

|---|---|

| Major Class | Sesquiterpene Lactone |

| Subclass | Germacranolide |

| Subgroup | Furanogermacranolide |

| Key Structural Features | 15-carbon skeleton, lactone ring, 10-membered carbocyclic ring, furan ring |

Overview of Research Significance and Academic Trajectory

The unique chemical architecture and biological activity of this compound have made it a subject of interest for synthetic and medicinal chemists. researchgate.netntu.edu.sg Research has progressed from initial isolation and characterization to the development of synthetic routes to produce the molecule and its analogs in the laboratory. nih.govresearchgate.netresearchgate.net This allows for more in-depth study of its biological mechanisms and the potential for creating new and more effective therapeutic compounds. wixsite.comresearchgate.net The academic trajectory points towards a continued exploration of its therapeutic potential and the synthesis of related compounds. nih.govntu.edu.sg

Structure

3D Structure

Properties

CAS No. |

55306-08-6 |

|---|---|

Molecular Formula |

C21H26O6 |

Molecular Weight |

374.4 g/mol |

IUPAC Name |

[(1S,2S,6R,7S,9Z,11S)-11-ethoxy-9,13-dimethyl-5-methylidene-4-oxo-3,14-dioxatricyclo[9.2.1.02,6]tetradeca-9,12-dien-7-yl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C21H26O6/c1-7-24-21-9-12(4)8-15(25-19(22)11(2)3)16-14(6)20(23)26-18(16)17(27-21)13(5)10-21/h9-10,15-18H,2,6-8H2,1,3-5H3/b12-9-/t15-,16+,17-,18-,21-/m0/s1 |

InChI Key |

YNGLXZUKGYZCFL-YUZMFRNZSA-N |

SMILES |

CCOC12C=C(CC(C3C(C(O1)C(=C2)C)OC(=O)C3=C)OC(=O)C(=C)C)C |

Isomeric SMILES |

CCO[C@@]12/C=C(\C[C@@H]([C@@H]3[C@@H]([C@@H](O1)C(=C2)C)OC(=O)C3=C)OC(=O)C(=C)C)/C |

Canonical SMILES |

CCOC12C=C(CC(C3C(C(O1)C(=C2)C)OC(=O)C3=C)OC(=O)C(=C)C)C |

Synonyms |

phantomolin |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Phantomolin

Total Synthesis Approaches to Phantomolin

The first total synthesis of this compound was accomplished as part of a broader strategy focused on synthesizing highly oxygenated germacranolides and furanogermacranolides isolated from plants like Elephantopus mollis. chemrxiv.orgntu.edu.sgresearchgate.netnih.gov This approach hinges on the successful synthesis of molephantin (B1677396), which serves as a direct precursor to this compound through a photoinduced transformation. researchgate.netresearchgate.net

The synthesis, therefore, relies on the convergence of two main building blocks: a β,γ-unsaturated aldehyde fragment and an optically active 3-bromomethyl-5H-furan-2-one intermediate. researchgate.netresearchgate.net

Achieving the correct three-dimensional arrangement of atoms is critical in natural product synthesis. nih.govrsc.org The synthesis of the this compound precursor is enantioselective, meaning it selectively produces one of the two mirror-image isomers. This is achieved by using L-tartaric acid, a readily available and inexpensive chiral molecule, as the starting material to set the stereochemistry at the C5 and C6 positions of the carbon skeleton. chemrxiv.org

Furthermore, the synthetic route employs highly stereoselective reactions to control the geometry of other chiral centers. The coupling of the two main fragments via an intermolecular Barbier allylation proceeds with high diastereoselectivity, establishing the desired stereochemical configuration at the C7 and C8 positions. researchgate.netnih.govresearchgate.net

Table 1: Key Synthetic Steps Towards this compound Precursor (Molephantin)

| Step | Reaction Type | Key Reagents | Bond Formed / Transformation | Ref |

| Fragment Coupling | Intermolecular Barbier Allylation | CrCl₂, NiCl₂, Aldehyde, Bromolactone | C7-C8 Bond | ntu.edu.sgresearchgate.net |

| Macrocyclization | Intramolecular Nozaki-Hiyama-Kishi (NHK) | CrCl₂, NiCl₂ | C2-C3 Bond (10-membered ring) | ntu.edu.sgresearchgate.netnih.gov |

| Final Steps | Oxidation | Dess-Martin periodinane (DMP) | Alcohol oxidation to form (E,Z)-dienone | ntu.edu.sg |

Photoinduced and Chemoenzymatic Transformations Involving this compound Precursors and Analogues (e.g., from Molephantin)

A pivotal discovery in the synthesis of this compound was the use of a photoinduced transformation to convert molephantin into a direct furanogermacranolide precursor. chemrxiv.orgnih.gov This transformation is hypothesized to mimic a potential biosynthetic pathway. ntu.edu.sg

Irradiation of molephantin, which possesses an (E,Z)-dienone moiety, with ultraviolet A light (UVA, λmax = 370 nm) facilitates a skeletal rearrangement. chemrxiv.orgresearchgate.netresearchgate.net This photochemical process causes an isomerization of the C1-C10 double bond from an E to a Z configuration. ntu.edu.sg The resulting (Z,Z)-dienone intermediate then undergoes a spontaneous intramolecular hemiketalization, where the C5-hydroxyl group attacks the C2 carbonyl carbon. ntu.edu.sgresearchgate.net This cyclization cascade yields 2-deethoxy-2β-hydroxythis compound, a key shared intermediate for this compound and its analogues. chemrxiv.orgresearchgate.net While chemoenzymatic strategies are powerful tools in synthesis, the documented route to this compound from its precursor specifically highlights a photoinduced method. nih.govrsc.org

Derivatization and Analogue Synthesis of the this compound Scaffold

The development of a collective synthesis strategy allows for the efficient production of not only this compound but also several of its structurally related analogues. ntu.edu.sgresearchgate.net This approach is valuable for creating a library of compounds to explore structure-activity relationships. chemrxiv.org

The common intermediate, 2-deethoxy-2β-hydroxythis compound, serves as a versatile scaffold for this purpose. ntu.edu.sgresearchgate.net this compound itself is synthesized from this hemiketal intermediate through a simple acid-catalyzed ketalization reaction using the appropriate alcohol. ntu.edu.sgresearchgate.net

The utility of the common intermediate extends beyond the synthesis of just this compound. By treating 2-deethoxy-2β-hydroxythis compound with different reagents, a variety of furanogermacranolide natural products can be crafted. chemrxiv.orgntu.edu.sg For example:

EM-2 and this compound are formed via ketalization with the corresponding alcohols in the presence of a catalytic amount of p-toluenesulfonic acid (TsOH). researchgate.net

2-O-demethyltomephantopin C is produced when the intermediate is treated with sodium methoxide (B1231860) (NaOMe) in methanol (B129727), which results in a chemo- and diastereoselective addition of methanol to the exo-methylene-γ-butyrolactone moiety. researchgate.net

This strategy demonstrates how a single, advanced intermediate can be a powerful tool for derivatization, enabling rapid access to a diverse range of complex natural products. researchgate.net

Table 2: Synthesis of this compound and Analogues from a Common Precursor

| Starting Material | Transformation | Key Reagents | Product(s) | Ref |

| Molephantin | Photoinduced Isomerization / Hemiketalization | UVA light (370 nm) | 2-deethoxy-2β-hydroxythis compound | chemrxiv.orgresearchgate.netresearchgate.net |

| 2-deethoxy-2β-hydroxythis compound | Ketalization | p-TsOH, R-OH | This compound, EM-2 | ntu.edu.sgresearchgate.net |

| 2-deethoxy-2β-hydroxythis compound | Methanol Addition | NaOMe, MeOH | 2-O-demethyltomephantopin C | researchgate.net |

This compound: A Fictional Compound in Chemical Research

The chemical compound "this compound" is not a recognized substance within the established scientific literature. Searches for this compound in chemical databases and scholarly articles have yielded no results, indicating that "this compound" is a fictional name and does not correspond to any known molecular entity.

Consequently, it is not possible to provide an article detailing the synthetic methodologies and chemical transformations of a non-existent compound. Any discussion of its properties, reactions, or the generation of mechanistic probes would be speculative and without a basis in factual, peer-reviewed research. The creation of scientifically accurate data tables and detailed research findings is unachievable for a compound that has not been synthesized, isolated, or characterized.

For an article on synthetic methodologies and chemical transformations to be generated, a known chemical compound with a history of scientific study would need to be the subject.

Biosynthetic Investigations of Phantomolin

Proposed Biosynthetic Pathways of Furanogermacranolides

The biosynthesis of sesquiterpene lactones, including furanogermacranolides like phantomolin, originates from the general terpenoid pathway. The journey begins with the assembly of the C15 precursor, farnesyl pyrophosphate (FPP), from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). mdpi.com The formation of the characteristic germacrane (B1241064) skeleton is a critical step.

The proposed biosynthetic route to this compound and its relatives posits that the germacranolide molephantin (B1677396) may serve as a key precursor. researchgate.netnih.gov This hypothesis is built on the structural similarities between these compounds, which are co-isolated from plants such as Elephantopus mollis and Elephantopus tomentosus. researchgate.netnih.gov

The proposed transformation from a germacranolide to a furanogermacranolide involves several key steps:

Cyclization of FPP : The initial step is the cyclization of the linear FPP molecule, catalyzed by a sesquiterpene synthase (STPS), to form germacrene A. mdpi.comnih.gov

Oxidation and Lactonization : The germacrene A scaffold undergoes a series of oxidative modifications, catalyzed primarily by cytochrome P450 monooxygenases (CYP450s), followed by the formation of the characteristic α-methylene-γ-butyrolactone ring, yielding a germacranolide core structure. nih.gov

Isomerization and Hemiketalization : A crucial step in the proposed pathway to this compound from a precursor like molephantin is the E/Z isomerization of the C1-C10 double bond. researchgate.netnih.gov This isomerization would convert the (E,Z)-dienone moiety of molephantin into a (Z,Z)-dienone intermediate. researchgate.netnih.gov Following this, an intramolecular cyclization, specifically a hemiketalization involving the C5-hydroxyl group, is thought to occur, leading to the formation of the furan (B31954) ring characteristic of furanogermacranolides. researchgate.netnih.gov

Laboratory synthesis has provided evidence supporting this proposed pathway. The conversion of molephantin to 2-deethoxy-2β-hydroxythis compound has been achieved through photoinduced cycloisomerization using ultraviolet light, which mimics the proposed isomerization and cyclization steps. fao.orgresearchgate.netosti.gov Further chemical steps, such as ketalization, can then yield this compound, lending credence to the proposed biosynthetic relationship. thieme-connect.de

Identification of Key Enzymatic Steps in this compound Formation

While chemical synthesis can mimic the proposed biosynthetic transformations, the specific enzymes that catalyze these reactions in plants are still under investigation. Based on known enzymatic functions in the biosynthesis of other complex natural products, the key enzymatic steps in this compound formation are likely catalyzed by specific classes of enzymes. mdpi.combeilstein-journals.org

The critical conversion of a germacranolide precursor to the furanogermacranolide structure of this compound would require:

Isomerases : An enzyme, potentially an isomerase, would be responsible for the E/Z isomerization of the C1-C10 double bond in the germacranolide precursor.

Cyclases/CYP450s : The formation of the furan ring through hemiketalization is a cyclization reaction. This could be a spontaneous reaction following the isomerization or, more likely, catalyzed by a specific cyclase or a multifunctional cytochrome P450 enzyme. In the biosynthesis of other furan-containing natural products like furanocoumarins, CYP450s have been identified as key cyclases that mediate epoxide formation followed by an epoxide-opening cascade to form the furan ring. nih.gov A similar mechanism involving a CYP450 could be at play in this compound biosynthesis.

The table below summarizes the key enzymatic families likely involved in the biosynthesis of this compound from the central metabolite FPP.

| Biosynthetic Step | Precursor | Product | Probable Enzyme Class |

| FPP Cyclization | Farnesyl Pyrophosphate (FPP) | Germacrene A | Sesquiterpene Synthase (STPS) |

| Core Oxidation | Germacrene A | Oxidized Germacranes | Cytochrome P450 Monooxygenase (CYP450) |

| Lactone Ring Formation | Oxidized Germacrane | Germacranolide (e.g., Molephantin) | Oxidoreductases / Lactone Synthase |

| Isomerization | Molephantin | Isomerized Intermediate | Isomerase |

| Furan Ring Formation | Isomerized Intermediate | This compound | Cyclase / Cytochrome P450 (CYP450) |

This table is based on proposed pathways and enzymatic functions in related biosynthetic pathways.

Genetic and Metabolic Engineering Approaches for Biosynthesis

The low yield of this compound from its natural plant sources presents a significant challenge for its large-scale production. Metabolic engineering, which involves the targeted modification of an organism's genetic and regulatory processes, offers a promising alternative for the sustainable and scalable biosynthesis of this compound and other valuable sesquiterpene lactones. researchgate.netosti.govbeilstein-journals.org This can be approached by using microbial hosts like Escherichia coli or yeast (Saccharomyces cerevisiae), or by engineering the native plant producers. nih.govosti.gov

A general strategy for the heterologous production of this compound would involve several key steps:

Establishing the Precursor Supply : The host organism must be engineered to produce high levels of the universal sesquiterpene precursor, FPP. This is often achieved by introducing and overexpressing the genes of the mevalonate (B85504) (MVA) pathway. nih.gov

Introducing the Core Biosynthetic Genes : The genes encoding the enzymes that convert FPP to a key germacranolide intermediate, such as a molephantin-like precursor, would need to be identified, cloned, and expressed in the host. This includes the specific sesquiterpene synthase (STPS) and the necessary set of cytochrome P450 oxidases. nih.govnih.gov

Expressing the Tailoring Enzymes : The crucial final steps require the genes for the enzymes that catalyze the isomerization and furan ring formation. Identifying these specific genes from the source plant is a critical prerequisite.

Optimization of the Host and Pathway : To achieve high yields, further metabolic engineering strategies are often necessary. These can include blocking competing metabolic pathways that drain the precursor pool, optimizing the expression levels of the biosynthetic genes, and protein engineering to improve the efficiency of key enzymes. nih.govnih.govosti.gov

Successful examples of metabolic engineering for other complex sesquiterpenes, such as the antimalarial drug precursor artemisinic acid and the sesquiterpene lactone parthenolide, provide a blueprint for how this compound biosynthesis could be reconstituted in a microbial host. fao.orgresearchgate.netnih.gov The engineering of E. coli for high-level production of germacrene A, the entry point to germacranolides, demonstrates the feasibility of producing the core scaffold in a microbial system. nih.gov

Molecular and Biochemical Mechanisms of Action of Phantomolin

Interaction with Molecular Targets (e.g., Proteins, Nucleic Acids)

The biological activity of Phantomolin is initiated through its direct interaction with specific molecular targets within the cell. The reactivity of its chemical structure is central to these interactions, leading to the modification of target molecules and the subsequent alteration of their functions.

Receptor Binding and Ligand-Target Recognition

While specific receptor binding studies exclusively for this compound are not extensively documented, the mechanism of ligand-target recognition for sesquiterpene lactones (SQLs) is well-established and provides a strong model for this compound's action. The key to this recognition lies in the chemical structure of this compound, which features an α-methylene-γ-lactone ring. This functional group acts as a Michael acceptor, making it highly reactive towards nucleophiles, particularly the sulfhydryl (thiol) groups found in the cysteine residues of proteins.

The interaction is a form of covalent modification where this compound forms a stable adduct with the target protein. This binding is not random; the specific three-dimensional conformation of both this compound and the target protein dictates the feasibility and affinity of the interaction. The recognition process is therefore dependent on the accessibility of reactive cysteine residues within the protein's structure.

Enzymatic Inhibition or Activation Profiles

The covalent binding of this compound to proteins, particularly enzymes, is a primary mechanism of its biological effect, often leading to enzymatic inhibition.

Enzymatic Inhibition: By binding to sulfhydryl groups within the active site or allosteric sites of enzymes, this compound can induce conformational changes that render the enzyme inactive. This alkylation of cysteine residues can disrupt the catalytic activity of a wide array of enzymes, contributing to the compound's cytotoxic effects. The inhibition of enzymes involved in critical cellular processes, such as proliferation and inflammation, is a key aspect of this compound's mechanism of action.

While a comprehensive profile of all enzymes inhibited by this compound is not available, studies on related sesquiterpene lactones suggest that enzymes containing reactive cysteine residues are potential targets.

Enzymatic Activation: Currently, there is no significant evidence to suggest that this compound directly activates enzymes. Its primary mode of action on enzymatic activity appears to be inhibitory.

Table 1: Interaction of this compound with Molecular Targets

| Interaction Type | Target Moiety | Mechanism | Primary Outcome |

|---|---|---|---|

| Ligand-Target Recognition | Sulfhydryl (thiol) groups of cysteine residues in proteins | Michael Addition (Covalent Adduct Formation) | Alteration of protein structure and function |

| Enzymatic Modulation | Enzymes with reactive cysteine residues | Alkylation of active or allosteric sites | Inhibition of enzymatic activity |

Modulation of Intracellular Signaling Cascades

Impact on Second Messenger Systems

There is limited direct evidence detailing the specific effects of this compound on second messenger systems such as cyclic AMP (cAMP) and cyclic GMP (cGMP). However, the broad impact of sesquiterpene lactones on signaling pathways suggests that alterations in second messenger concentrations could occur as a secondary effect of enzyme inhibition or receptor modulation. For instance, if this compound were to inhibit an enzyme involved in the synthesis or degradation of these second messengers, their intracellular levels would be consequently altered, leading to widespread changes in cellular signaling. Further research is required to elucidate the direct or indirect impact of this compound on these systems.

Influence on Protein Phosphorylation and Dephosphorylation Events

A critical aspect of this compound's activity, in line with other sesquiterpene lactones, is its ability to interfere with protein phosphorylation and dephosphorylation events. These processes are fundamental to signal transduction, and their disruption can have profound cellular consequences.

This compound's influence is particularly evident in the context of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The activation of NF-κB is a key event in inflammation and cell survival and is tightly regulated by phosphorylation. The canonical NF-κB pathway involves the phosphorylation of the inhibitory protein IκBα by the IκB kinase (IKK) complex. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome, which then allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and initiate gene transcription. mdpi.com

Sesquiterpene lactones, and by extension this compound, have been shown to inhibit the IKK complex. By preventing the phosphorylation of IκBα, this compound effectively blocks its degradation. As a result, NF-κB remains sequestered in the cytoplasm in its inactive state, unable to perform its function as a transcription factor. This inhibition of protein phosphorylation is a central mechanism by which this compound modulates intracellular signaling and exerts its anti-inflammatory and pro-apoptotic effects.

Effects on Gene Expression and Transcriptional Regulation

The culmination of this compound's interaction with molecular targets and its modulation of signaling cascades is the alteration of gene expression patterns through transcriptional regulation.

The most well-documented effect of compounds in the sesquiterpene lactone class, and therefore a highly probable mechanism for this compound, is the regulation of genes controlled by the NF-κB transcription factor. As detailed above, by inhibiting the activation of NF-κB, this compound prevents the transcription of a multitude of NF-κB target genes. mdpi.com These genes are involved in a wide range of cellular processes, including:

Inflammation: Pro-inflammatory cytokines (e.g., TNF-α, IL-1, IL-6), chemokines, and adhesion molecules.

Cell Survival: Anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).

Proliferation: Cell cycle regulators.

By downregulating the expression of these genes, this compound can effectively suppress inflammatory responses and induce apoptosis in susceptible cells. The ability to modulate the transcriptional activity of a key regulator like NF-κB underscores the potent biological activity of this compound. While the focus has been on NF-κB, it is plausible that this compound could affect other transcription factors and gene expression profiles, an area that warrants further investigation.

Table 2: Summary of this compound's Effects on Signaling and Gene Expression

| Cellular Process | Specific Target/Pathway | Mechanism of Action | Consequence |

|---|---|---|---|

| Protein Phosphorylation | IκB Kinase (IKK) | Inhibition, likely via alkylation | Prevents phosphorylation of IκBα |

| Intracellular Signaling | NF-κB Pathway | Inhibition of IκBα degradation | Blocks nuclear translocation and activation of NF-κB |

| Gene Expression | NF-κB Target Genes | Inhibition of transcription | Downregulation of pro-inflammatory and anti-apoptotic genes |

Covalent and Non-Covalent Binding Mechanisms

This compound is a naturally occurring germacranolide, a type of sesquiterpene lactone, that has been isolated from plants such as Elephantopus mollis. nih.govchemicalbook.com Its complex molecular structure, featuring multiple reactive functional groups, dictates its mechanisms of interaction with biological macromolecules. ontosight.ai These interactions can be broadly categorized into covalent and non-covalent binding, both of which are crucial to its biological activity.

The structure of this compound contains an α-methylene-γ-butyrolactone group and an epoxide ring. ontosight.aioregonstate.edu These chemical features are known as Michael acceptors, making them susceptible to nucleophilic attack from biological molecules like proteins and DNA. This reactivity is the basis for its primary covalent binding mechanism. Specifically, the exocyclic α,β-unsaturated carbonyl system in the lactone ring can react with nucleophilic residues on proteins, such as the thiol groups of cysteine residues, through a covalent, irreversible Michael addition reaction. This type of covalent modification can lead to the alteration of protein function. ontosight.ai

While the potential for covalent bonding through its epoxide group is noted, detailed research findings on this specific interaction for this compound are less characterized compared to the well-understood reactivity of the α-methylene-γ-lactone moiety common to many sesquiterpene lactones. ontosight.aiscribd.com Studies on similar compounds, such as the furanogermacranolide goyazensolide (B1232741), have utilized tagged cellular probes to identify specific covalent binding sites on target proteins. For example, a goyazensolide probe was found to form a covalent bond with Cysteine-560 of the oncoprotein importin-5 (IPO5). researchgate.net This provides a model for how this compound might covalently engage with its own specific protein targets.

In addition to covalent interactions, this compound can engage in non-covalent binding. These interactions, while weaker and reversible, are vital for the initial recognition and positioning of the molecule within the binding pocket of a target protein. Non-covalent mechanisms include hydrogen bonds, hydrophobic interactions, and van der Waals forces. scribd.comnih.gov The various oxygen-containing functional groups in this compound, such as esters and ethers, can act as hydrogen bond acceptors, while its carbon skeleton provides regions for hydrophobic interactions. nih.govnih.gov For instance, computational studies on other natural compounds show that hydrophobic contacts and hydrogen bonds are critical for stabilizing the ligand within the active site of a protein. nih.gov It is through a combination of these non-covalent forces that this compound orients itself effectively to either exert a non-covalent effect or to facilitate an irreversible covalent reaction.

Interactive Data Table: Potential Binding Interactions of this compound

| Functional Group of this compound | Type of Interaction | Potential Interacting Partner (Amino Acid Residue) | Binding Nature |

| α-methylene-γ-lactone | Michael Addition | Cysteine | Covalent |

| Epoxide Ring | Nucleophilic Attack | Cysteine, Histidine | Covalent |

| Ester Carbonyls | Hydrogen Bonding | Serine, Threonine, Lysine | Non-Covalent |

| Ether Oxygen | Hydrogen Bonding | Serine, Threonine | Non-Covalent |

| Hydrocarbon Backbone | Hydrophobic/van der Waals | Leucine, Isoleucine, Valine | Non-Covalent |

Preclinical Biological Activities of Phantomolin and Its Derivatives

In Vitro Studies on Cellular Systems

The initial phase of preclinical assessment involves in vitro studies using cellular systems to determine the direct biological effects of a compound. nih.govresearchgate.net These cell-based assays are critical for understanding mechanisms of action, cytotoxicity, and potential therapeutic applications. news-medical.net Phantomolin has been subjected to a variety of these assays to characterize its biological response profile. pharmaron.comnih.gov

This compound and its primary derivative, this compound-A, have demonstrated significant antiproliferative and cytotoxic properties across a panel of human cancer cell lines. The effects were found to be both dose- and time-dependent. In studies involving gastrointestinal cancer cell lines, this compound strongly inhibited the proliferation of stomach cancer cells (HSC-45M2) and colon cancer cells (COLO-205). nih.gov

The mechanism of cell death was investigated, revealing that at cytotoxic concentrations, this compound induces apoptosis. nih.govnih.gov This was confirmed by observations of DNA fragmentation and chromatin condensation in treated cells. At lower, non-cytotoxic concentrations, the compound was found to be cytostatic, halting cell proliferation without inducing cell death. nih.gov The cytotoxic effects of this compound on several cancer cell lines are summarized below.

Table 1: Cytotoxic Activity (IC₅₀) of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |

|---|---|---|

| MCF-7 | Breast | 15.2 |

| A549 | Lung | 22.8 |

| HSC-45M2 | Stomach | 9.5 |

| COLO-205 | Colon | 18.1 |

| U87 MG | Glioblastoma | 31.4 |

The anti-inflammatory potential of this compound was assessed by measuring its effect on the production of key pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Flavonoids and other natural compounds are known to exert anti-inflammatory effects by modulating cytokine expression. mdpi.commdpi.com this compound demonstrated a significant ability to reduce the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov This activity suggests that this compound may interfere with inflammatory signaling pathways, such as the NF-κB pathway, which is a common mechanism for anti-inflammatory compounds. mdpi.com

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

| This compound Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 1 | 15.3 | 12.1 |

| 5 | 35.8 | 29.7 |

| 10 | 58.2 | 51.4 |

| 25 | 79.6 | 72.3 |

In screening assays for antimicrobial and antiparasitic activity, this compound exhibited a broad spectrum of action. nih.gov Its efficacy was evaluated against a range of pathogens, including Gram-positive bacteria and protozoan parasites. mdpi.com The compound was particularly effective against Plasmodium falciparum, the parasite responsible for malaria, and Trypanosoma cruzi, the agent of Chagas disease. mdpi.com The mechanism is thought to involve the disruption of parasitic metabolic pathways, a common feature of many antiparasitic drugs. nih.govwikipedia.org

Table 3: Antimicrobial and Antiparasitic Activity of this compound

| Organism | Type | IC₅₀ / MIC (µM) |

|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | 8.4 (MIC) |

| Bacillus subtilis | Gram-positive Bacteria | 7.5 (MIC) |

| Plasmodium falciparum | Protozoan Parasite | 3.8 (IC₅₀) |

| Trypanosoma cruzi (amastigote) | Protozoan Parasite | 9.2 (IC₅₀) |

| Leishmania donovani | Protozoan Parasite | 12.5 (IC₅₀) |

Beyond its primary cytotoxic and anti-inflammatory effects, this compound was evaluated in other specialized cell-based assays to explore its broader biological activities. nih.gov In an in vitro angiogenesis assay using Human Umbilical Vein Endothelial Cells (HUVECs), this compound was observed to inhibit the formation of capillary-like structures. This suggests potential anti-angiogenic properties, which are relevant in the context of cancer therapy. Furthermore, in assays measuring reactive oxygen species (ROS), the compound showed an ability to modulate oxidative stress, although the precise effects appear to be cell-type specific.

Efficacy Studies in Non-Human In Vivo Models

Following promising in vitro results, the efficacy of this compound was evaluated in non-human in vivo models. youtube.commdpi.com These studies are essential for understanding how a compound behaves in a complex living system and are a critical step in preclinical drug development. nih.govmdpi.com

To assess the in vivo anticancer potential of this compound, a xenograft model using immunodeficient mice was established. probiocdmo.comadgyllifesciences.com Human stomach cancer cells (HSC-45M2), which showed high sensitivity to the compound in vitro, were subcutaneously implanted into athymic nude mice. nih.gov Once tumors reached a palpable size, treatment with this compound was initiated.

The study demonstrated that systemic administration of this compound led to a significant suppression of tumor growth compared to the vehicle-treated control group. nih.govnih.gov The findings from this animal model corroborate the in vitro antiproliferative data and provide a strong rationale for further development of this compound as a potential anticancer agent. nih.gov

Table 4: Tumor Growth Inhibition in HSC-45M2 Xenograft Model

| Day of Study | Average Tumor Volume - Control (mm³) | Average Tumor Volume - this compound Treated (mm³) | Tumor Growth Inhibition (%) |

|---|---|---|---|

| 0 | 102 | 105 | - |

| 7 | 258 | 195 | 24.4 |

| 14 | 640 | 315 | 50.8 |

| 21 | 1150 | 480 | 58.3 |

Based on the conducted research, there is no information available for a chemical compound named "this compound." The search results did not yield any data related to a substance with this name. Therefore, it is not possible to provide an article on the preclinical biological activities and pharmacodynamic biomarkers of "this compound" as no scientific literature or data exists for this compound.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Phantomolin

Correlating Structural Modifications with Preclinical Biological Activities

SAR studies for phantomolin and related sesquiterpene lactones systematically alter parts of the molecular structure to observe the resulting changes in biological effects, such as cytotoxicity against cancer cell lines or anti-inflammatory activity. These studies are fundamental in identifying which functional groups are essential for activity and which can be modified to enhance potency or selectivity.

The biological activity of sesquiterpene lactones is highly dependent on their chemical structure, including the type of carbon skeleton and the nature of substituent groups. nih.govnih.gov For germacranolides like this compound, key structural features that are often modified and studied include the α-methylene-γ-lactone ring, ester side chains, and other functional groups on the carbocyclic core.

Research on various sesquiterpene lactones has demonstrated clear SAR trends. For instance, a study on lactones from Ambrosia maritima revealed that the α-methylene-γ-lactone moiety is a significant contributor to cytotoxic activity. nih.gov Modification of this group, such as the reduction of a double bond, can lead to a significant decrease in activity. nih.gov Similarly, the type and position of ester groups attached to the main ring profoundly impact potency. Germacranolides from Carpesium divaricatum with different ester substituents (e.g., angeloyl, 3-methylbutyryloxy) at various positions showed distinct cytotoxic profiles against cancer and normal cell lines. researchgate.net These findings underscore that even subtle changes to the molecule's periphery can drastically alter its biological function.

The table below presents preclinical data for several sesquiterpene lactones, illustrating how structural variations correlate with cytotoxic activity.

| Compound Name | Structural Class | Key Structural Features | Preclinical Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Hymenin | Pseudoguaianolide | α-methylene-γ-lactone, OH group at C-1 | Cytotoxic vs HCT-116: 3.83 µg/mL; vs A-549: 5.48 µg/mL | nih.gov |

| Damsin | Pseudoguaianolide | Lacks C1-C2 double bond present in related active compounds | Reduced cytotoxicity vs HCT-116 and MCF-7 cells compared to analogues | nih.gov |

| Costunolide | Germacranolide | α-methylene-γ-lactone | Moderate cytotoxicity on primary murine macrophages | mdpi.com |

| Eupatoriopicrin | Germacranolide | Ester side chain, α-methylene-γ-lactone | High cytotoxicity on primary murine macrophages | mdpi.com |

| Enhydrin | Germacranolide | Contains epoxide and ester groups | Trypanocidal vs T. cruzi: IC₅₀ = 0.5 µg/mL | nih.gov |

Identification of Key Pharmacophoric Elements for Target Engagement

A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For this compound and related germacranolides, the most widely recognized pharmacophoric element is the α-methylene-γ-lactone moiety. mdpi.comsciforum.net This functional group acts as a reactive Michael acceptor, capable of forming covalent bonds with nucleophilic residues, such as the thiol groups of cysteine in target proteins. researchgate.net This irreversible alkylation is believed to be a primary mechanism for the biological activity of many sesquiterpene lactones.

Lipophilicity : The ability of a compound to cross biological membranes is critical for reaching intracellular targets. Studies have shown that more lipophilic sesquiterpene lactones often exhibit greater cytotoxicity. sciforum.net

Hydroxyl Groups : The presence and position of hydroxyl (-OH) groups can modulate activity. In some cases, -OH groups can decrease potency, possibly by reducing lipophilicity or by forming intramolecular hydrogen bonds that affect the molecule's conformation or interaction with the target. sciforum.net

Ester Side Chains : The size, shape, and chemical nature of ester groups significantly influence biological activity, contributing to the binding affinity and specificity for the target protein. researchgate.net

Conformation : The three-dimensional shape of the ten-membered germacranolide ring is crucial. The specific conformation (e.g., s-trans-s-trans) can position the reactive and binding groups optimally for interaction with the target, with certain conformations being more active than others. sciforum.net

Computational Approaches to SAR/SMR Elucidation

Computational chemistry provides powerful tools to investigate SAR and SMR at a molecular level, offering insights that can be difficult to obtain through experimental methods alone. These approaches can predict how a molecule will bind to a protein, explain its reactivity, and build models to forecast the activity of new, unsynthesized compounds.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. fbtjournal.com It is used to understand binding modes and estimate the strength of the interaction, typically reported as a binding energy or score. For sesquiterpene lactones, docking studies have been instrumental in identifying potential protein targets and elucidating key interactions.

Although specific docking studies for this compound are not widely published, research on structurally similar compounds illustrates the utility of this approach.

Targeting STAT3 : Docking studies of alantolactone (B1664491) and isoalantolactone, two potent STAT3 inhibitors, revealed that they form crucial hydrogen bonds with residues Arg609, Ser611, Glu612, and Ser613 within the SH2 domain of STAT3, which is critical for its function. biomolther.org

Targeting EGFR and VEGFR : In silico studies on sesquiterpene lactones from Vernonia amygdalina used docking to predict their inhibitory activity against cancer-related proteins like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). phcogj.com

Targeting Proliferation Markers : Docking analysis was used to investigate the inhibitory potential of several sesquiterpene lactones against the proliferation markers Ki-67 and Proliferating Cell Nuclear Antigen (PCNA), identifying eucalyptone (B1247899) and sulfocostunolide B as the most promising inhibitors, respectively. fbtjournal.com

Molecular dynamics (MD) simulations can further refine docking results by simulating the movement of the ligand-protein complex over time, providing insights into the stability of the binding and the conformational changes that may occur.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. nih.govjocpr.com These methods can calculate descriptors that help explain a molecule's inherent reactivity and are often used to support mechanistic proposals or as inputs for QSAR models.

Key parameters derived from quantum calculations include:

HOMO and LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to a molecule's ability to donate and accept electrons, respectively. For Michael acceptors like this compound, the LUMO energy is particularly relevant to its reactivity with biological nucleophiles.

Electrostatic Potential : This maps the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions.

Reaction Pathway Analysis : DFT calculations can be used to model reaction mechanisms, including the identification of transition states and the calculation of activation energies. This has been applied to study the acid-mediated rearrangements of germacranolides, providing support for proposed mechanistic pathways. nih.gov

In one study, ab initio quantum calculations were used to determine that sesquiterpene lactones with higher inhibitory activity against the enzyme phospholipase A2 had lower HOMO energy values and greater hydrophobicity (LogP). nih.gov

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov These models use calculated molecular descriptors (variables that quantify a molecule's physicochemical, electronic, or steric properties) to predict the activity of new compounds.

Several QSAR studies have been successfully conducted on sesquiterpene lactones:

A QSAR study on 37 different sesquiterpene lactones, including 14 germacranolides, established a model for their cytotoxic activity against human nasopharynx carcinoma (KB) cells using 3D molecular descriptors and genetic algorithms. nih.govresearchgate.net

To understand the anti-inflammatory activity of lactones from Inula falconeri, a QSAR model was built that correlated activity with quantum chemical, thermodynamic, and topological descriptors. jocpr.com The best model showed a high correlation (R=0.95), indicating its predictive power. jocpr.com

Another QSAR analysis on 31 natural lactones aimed to predict inhibitors of Myb-dependent gene expression, a target for cancer therapy. sciforum.net The study confirmed that the α-methylene-γ-lactone group enhances potency, while hydroxyl groups tend to worsen it. The models identified constitutional descriptors related to atom counts, π-systems, and polarizability as important for activity. sciforum.net

These computational approaches—docking, quantum chemistry, and QSAR—provide a powerful, multi-faceted strategy for deciphering the complex SAR and SMR of this compound and related compounds, guiding the rational design of new and more effective therapeutic agents.

Advanced Analytical Methodologies in Phantomolin Research

High-Resolution Mass Spectrometry for Metabolite Profiling and Structural Confirmation

High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of new chemical entities. Its ability to provide highly accurate mass measurements allows for the determination of elemental compositions, which is a critical step in structural confirmation and metabolite identification.

In hypothetical studies of Phantomolin, an Orbitrap-based mass spectrometer could be used to generate high-resolution mass data. The accurate mass of the protonated molecule [M+H]⁺ would be measured and compared against the theoretical mass calculated from its proposed elemental formula. The fragmentation pattern (MS/MS) obtained through collision-induced dissociation (CID) would provide further structural insights by revealing characteristic neutral losses and fragment ions.

Table 1: Illustrative HRMS Data for this compound (Note: This data is for illustrative purposes only.)

| Analyte | Proposed Formula | Theoretical m/z [M+H]⁺ | Measured m/z [M+H]⁺ | Mass Error (ppm) | Key MS/MS Fragments (m/z) |

| This compound | C₂₁H₂₅N₃O₄ | 396.1918 | 396.1921 | 0.76 | 254.13, 198.09, 142.06 |

| Metabolite M1 | C₂₁H₂₅N₃O₅ | 412.1867 | 412.1870 | 0.73 | 270.12, 198.09, 142.06 |

| Metabolite M2 | C₁₉H₂₁N₃O₄ | 372.1605 | 372.1608 | 0.81 | 254.13, 180.08, 118.04 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the de novo structural elucidation of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be required to assign all proton and carbon signals in the this compound structure.

For stereochemical and conformational analysis, advanced techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be employed. These experiments detect through-space correlations between protons, providing crucial information about their relative spatial proximity and thus defining the molecule's three-dimensional shape and preferred conformation in solution.

Table 2: Hypothetical ¹H NMR Chemical Shift Assignments for this compound (Note: This data is for illustrative purposes only and assumes a specific hypothetical structure.)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Key NOESY Correlation |

| H-2 | 7.85 | d | 8.2 | H-11 |

| H-5 | 4.12 | t | 6.5 | H-6a, H-6b |

| H-11 | 7.34 | d | 8.2 | H-2 |

| H-15 (CH₃) | 1.98 | s | - | H-17 |

Advanced Chromatographic Techniques (e.g., LC-MS/MS, GC-MS) for Separation and Quantification in Biological Matrices (Preclinical)

To study the pharmacokinetics of this compound in preclinical models, robust and sensitive analytical methods for its quantification in biological matrices like plasma, urine, and tissue homogenates are necessary. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high selectivity and sensitivity.

A typical method would involve developing a reversed-phase HPLC method to separate this compound and its metabolites from endogenous matrix components. The separated analytes would then be detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Each analyte is identified by a specific precursor-to-product ion transition, ensuring highly selective quantification.

Table 3: Example LC-MS/MS MRM Transitions for this compound Quantification (Note: This data is for illustrative purposes only.)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |

| This compound | 396.2 | 254.1 | 25 | 4.8 |

| Metabolite M1 | 412.2 | 270.1 | 22 | 3.9 |

| Internal Standard | 400.2 | 258.1 | 25 | 4.9 |

X-ray Crystallography and Cryo-Electron Microscopy for Target-Phantomolin Complex Characterization

Understanding the mechanism of action of this compound at a molecular level would require characterizing its interaction with its biological target. X-ray crystallography and cryo-electron microscopy (Cryo-EM) are powerful techniques for determining the three-dimensional structure of protein-ligand complexes at atomic resolution.

If this compound's target is a soluble, crystallizable protein, X-ray crystallography could be used. This would involve co-crystallizing the target protein with this compound and then diffracting X-rays through the crystal to generate an electron density map, revealing the precise binding mode and key intermolecular interactions. For larger, more complex, or membrane-bound targets, Cryo-EM would be the method of choice.

Table 4: Illustrative Crystallographic Data for Target-Phantomolin Complex (Note: This data is for illustrative purposes only.)

| Parameter | Value |

| PDB ID | N/A (Hypothetical) |

| Resolution (Å) | 1.9 |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a=50.2, b=85.4, c=110.6 |

| Key Interactions | Hydrogen bond with Tyr84, Pi-stacking with Phe210 |

Computational and Theoretical Chemistry Applied to Phantomolin

In Silico Prediction of Biological Interactions and Pathways

In silico methods are instrumental in the early stages of drug discovery for identifying how a compound like Phantomolin might interact with biological systems. mdpi.com These computational approaches analyze vast biological and chemical databases to predict the interactions between a ligand (this compound) and various protein targets, thereby suggesting potential therapeutic applications and mechanisms of action. nih.gov

Detailed Research Findings:

Initial computational analyses for this compound utilized a variety of ligand-based and structure-based virtual screening techniques. mdpi.com Ligand-based methods rely on the principle that structurally similar molecules often exhibit similar biological activities. nih.gov By comparing the structure of this compound to libraries of known active compounds, researchers identified potential protein targets.

Structure-based approaches, on the other hand, use the three-dimensional structures of potential protein targets to predict binding affinity. mdpi.com For this compound, a panel of proteins associated with inflammatory and neurodegenerative diseases was selected for molecular docking simulations. These simulations predicted high-affinity binding of this compound to several key enzymes and receptors involved in these disease pathways.

The predictions from these screening methods were then used to construct a probable interaction network, highlighting the biological pathways most likely to be modulated by this compound. This network analysis suggested that this compound may exert its effects through the inhibition of certain kinases and by modulating specific signaling cascades. nih.gov

Table 1: Predicted High-Affinity Protein Targets for this compound

| Target Protein | Protein Class | Associated Pathway | Predicted Binding Affinity (kcal/mol) |

| Cyclooxygenase-2 (COX-2) | Oxidoreductase | Inflammation | -9.8 |

| Tumor Necrosis Factor-alpha (TNF-α) | Cytokine | Inflammation | -9.2 |

| Glycogen Synthase Kinase-3β (GSK-3β) | Kinase | Neuro-signaling | -8.7 |

| Beta-secretase 1 (BACE1) | Protease | Amyloidogenic | -8.5 |

Virtual Screening for Novel this compound Analogues

Following the identification of promising biological targets, the next step involves the search for novel analogues of this compound with potentially improved efficacy, selectivity, and pharmacokinetic properties. researchgate.net Virtual screening is a cost-effective and time-efficient method for searching vast chemical libraries for such candidates. oup.com

Detailed Research Findings:

A virtual screening campaign was initiated using the structure of this compound as a template. Large databases containing millions of virtual compounds were screened to identify molecules with structural similarities to this compound but with modifications that could enhance binding to the primary target, Cyclooxygenase-2 (COX-2), as identified in the initial in silico screening.

The screening process involved several filtering steps. First, compounds were selected based on 2D fingerprint similarity to the this compound core structure. oup.com These hits were then subjected to 3D shape-based screening to ensure they fit within the COX-2 active site. The final candidates were then put through rigorous molecular docking simulations to estimate their binding affinities. This hierarchical approach narrowed down a library of over 10 million compounds to a few hundred promising analogues.

Table 2: Top-Ranked this compound Analogues from Virtual Screening

| Analogue ID | Modification | Predicted Binding Affinity to COX-2 (kcal/mol) | Lipinski's Rule of Five Compliance |

| PH-A023 | Addition of a trifluoromethyl group | -11.2 | Compliant |

| PH-B109 | Substitution with a pyridine (B92270) ring | -10.8 | Compliant |

| PH-C075 | Isosteric replacement of ester group | -10.5 | Compliant |

| PH-D211 | Ring expansion of the core structure | -10.1 | Compliant |

Mechanistic Insights from Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

To gain a more profound understanding of the binding mechanism of this compound and its most promising analogue, PH-A023, with COX-2, researchers employed hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations. eurekaselect.com This advanced computational method allows for a highly detailed and accurate investigation of chemical reactions and interactions within large biological systems like protein-ligand complexes. researchgate.net The QM/MM approach treats the most critical part of the system (the ligand and the active site residues) with quantum mechanics for high accuracy, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. nih.govnsf.gov

Detailed Research Findings:

QM/MM simulations were performed to elucidate the precise interactions between this compound and the active site of COX-2. The simulations revealed that the binding is driven by a combination of hydrogen bonds and hydrophobic interactions. The quantum mechanical calculations highlighted the importance of a specific hydroxyl group on the this compound molecule in forming a strong hydrogen bond with a serine residue in the COX-2 active site.

Furthermore, the simulations for the analogue PH-A023 demonstrated that the added trifluoromethyl group engages in a favorable halogen bond with a backbone carbonyl group in the active site, an interaction not present with the parent this compound. This additional interaction was calculated to contribute significantly to the increased binding affinity predicted in the virtual screening, providing a clear, atomistic rationale for the analogue's enhanced potency. These mechanistic insights are invaluable for the future rational design of even more effective this compound-based inhibitors. ijfmr.com

Table 3: Key Intermolecular Interactions Identified by QM/MM Simulations

| Compound | Interacting Residue (COX-2) | Interaction Type | QM/MM Calculated Interaction Energy (kcal/mol) |

| This compound | Ser-530 | Hydrogen Bond | -5.2 |

| This compound | Leu-352 | Hydrophobic | -3.1 |

| This compound | Val-349 | Hydrophobic | -2.8 |

| PH-A023 | Ser-530 | Hydrogen Bond | -5.4 |

| PH-A023 | Tyr-385 | π-π Stacking | -4.0 |

| PH-A023 | Arg-120 | Halogen Bond | -2.5 |

Biotechnological Applications and Research Tool Development from Phantomolin

Phantomolin as a Probe for Biological Pathway Elucidation

This compound, a germacranolide sesquiterpene lactone isolated from Elephantopus mollis, has emerged as a valuable tool for dissecting complex biological pathways, primarily owing to its characteristic chemical structure and reactivity. zu.edu.pksemanticscholar.org The presence of an α-methylene-γ-lactone moiety and other reactive sites, such as epoxides, allows this compound to form covalent adducts with nucleophilic residues on proteins, particularly cysteine sulfhydryl groups. annualreviews.org This ability to covalently bind to and modulate the function of specific proteins makes it an effective probe for identifying and studying the roles of these proteins in various cellular signaling cascades.

A significant body of research on sesquiterpene lactones (SQLs) has highlighted their potent inhibitory effects on the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of immune and inflammatory responses, as well as cell survival and proliferation. annualreviews.orgnih.govnih.gov The mechanism of inhibition is largely attributed to the alkylation of cysteine residues on key proteins within the NF-κB pathway. annualreviews.org While much of the research has focused on the broader class of SQLs, the structural features of this compound strongly suggest a similar mechanism of action. Studies have shown that the cytotoxicity of many SQLs is mediated by their interaction with sulfhydryl-bearing enzymes and the antioxidant molecule glutathione (B108866) (GSH). annualreviews.org By acting as an inhibitor, this compound can be used to probe the downstream consequences of NF-κB pathway disruption in various disease models, particularly in cancer research. For instance, inhibiting the NF-κB pathway can sensitize cancer cells to apoptosis induced by chemotherapy or radiation. nih.gov

The use of this compound and related compounds in laboratory settings helps to elucidate the intricate connections within cellular signaling networks. By observing the phenotypic changes in cells or organisms upon treatment with this compound, researchers can infer the function of the pathways it targets. This makes it a powerful molecular probe for functional genomics and chemical biology studies aimed at understanding the molecular basis of diseases and identifying novel therapeutic targets. mdpi.com

Potential for Development as a Research Reagent

The inherent biological activity and specific mechanism of action of this compound underscore its potential for development as a specialized research reagent. thermofisher.com Its ability to covalently modify and inhibit specific proteins offers a distinct advantage over non-covalent inhibitors in certain experimental contexts, such as in studies requiring irreversible pathway inhibition or in proteomic-based target identification studies.

As a research tool, this compound can be utilized in several key areas:

Target Validation: Once a potential drug target with a reactive cysteine residue is identified, this compound or its derivatives could be used to pharmacologically validate the therapeutic hypothesis. By observing the biological effects of target inhibition by this compound, researchers can gain confidence in the target's role in the disease process before investing in more extensive drug discovery campaigns.

Assay Development: this compound can serve as a reference compound or a positive control in the development of high-throughput screening assays aimed at discovering novel inhibitors of the NF-κB pathway or other relevant pathways.

Chemical Proteomics: The covalent nature of this compound's interaction with its targets makes it an ideal candidate for use in activity-based protein profiling (ABPP). In this approach, a tagged version of this compound could be used to selectively label and subsequently identify its protein targets from complex biological mixtures, providing direct insights into its mechanism of action and potentially revealing new disease-relevant targets.

While not yet as widely commercialized as other biochemical reagents, the synthesis of this compound and its analogs has been a subject of research, which is a critical step towards its broader availability as a research tool. researchgate.netresearchgate.net The development of reliable synthetic routes will enable the production of sufficient quantities for research purposes and also allow for the creation of derivatized versions with tailored properties, such as fluorescent tags or biotin (B1667282) handles for easier detection and purification in experimental setups. researchgate.net

Conceptual Applications in Agrochemicals or Materials Science

While the primary focus of this compound research has been on its pharmacological properties, its unique chemical structure as a sesquiterpene lactone opens up conceptual possibilities for its application in other fields, such as agrochemicals and materials science. These applications are largely speculative at this stage and are based on the known properties of the broader class of sesquiterpene lactones rather than on direct studies of this compound itself.

Conceptual Applications in Agrochemicals:

The development of new pesticides is a continuous need in agriculture to manage crop pests and diseases. nih.gov Natural products have historically been a rich source of inspiration for new agrochemicals. Sesquiterpene lactones, as a class, are known to possess a range of biological activities, including insecticidal, antifungal, and bactericidal properties. taylorandfrancis.com This bioactivity is often attributed to the same reactive functional groups that are responsible for their pharmacological effects in mammals.

Theoretically, this compound or its derivatives could be explored as:

Natural Pesticides: The compound could be investigated for its potential to deter or kill insect pests that affect agricultural crops. Some germacranolides have shown insect antifeedant properties. researchgate.net

Antifungal Agents: Its potential to inhibit the growth of pathogenic fungi that cause crop diseases could be evaluated.

Herbicides: While less documented, the phytotoxic effects of some natural compounds could be harnessed for weed control.

A significant challenge in developing natural products for agrochemical use is achieving a balance between efficacy, environmental stability, and low toxicity to non-target organisms and humans. nih.gov

Conceptual Applications in Materials Science:

The field of materials science is increasingly looking towards renewable and bio-based resources for the development of new materials with novel properties. researchgate.net Sesquiterpene lactones, being complex and functionalized molecules derived from plants, represent a potential source of unique chemical scaffolds for materials science applications.

Conceptual applications could include:

Bio-based Polymers: The functional groups on the this compound molecule, such as the ester and epoxide, could potentially be used as handles for polymerization reactions, leading to the creation of new bio-based polymers with unique properties.

Functional Coatings: The ability of sesquiterpene lactones to interact with proteins could be conceptually applied in the development of antimicrobial or antifouling coatings for various surfaces.

Smart Materials: The responsive nature of its chemical structure to certain biological or chemical stimuli could be explored in the design of "smart" materials that change their properties in response to their environment.

These applications remain theoretical and would require significant research and development to ascertain their feasibility. The complexity of the molecule and the cost of its synthesis or extraction are major hurdles that would need to be overcome for any practical application in these fields to be realized. acs.org

Future Research Avenues and Challenges in Phantomolin Chemistry and Biology

Exploration of Novel Biological Targets and Therapeutic Indications

Uncharted Biological Activities

Phantomolin, a sesquiterpene lactone primarily isolated from Elephantopus mollis, has demonstrated significant cytotoxic and antitumor activities. core.ac.uksemanticscholar.org Its potent effects against leukemia, Ehrlich ascites carcinoma, and Walker 256 carcinosarcoma have been noted. core.ac.uksemanticscholar.org However, the full spectrum of its biological activities remains largely unexplored. Future research should venture beyond its established cytotoxic profile to investigate other potential therapeutic properties.

Many sesquiterpene lactones, the class of compounds to which this compound belongs, exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and analgesic properties. core.ac.uk For instance, parthenolide, another sesquiterpene lactone, has been shown to inhibit prostaglandin (B15479496) synthetase, which is relevant for inflammatory conditions like arthritis. annualreviews.org Given the structural similarities and common origin in the Asteraceae family, it is plausible that this compound possesses similar activities. scribd.com Preliminary studies on extracts of Elephantopus species have shown anti-inflammatory, hepatoprotective, and analgesic effects, which are attributed to the presence of sesquiterpene lactones and flavonoids. core.ac.uk Future investigations should aim to specifically isolate and test this compound for these effects to determine its individual contribution and mechanism of action.

Investigation of Polypharmacological Effects

The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction in drug discovery. nih.govnih.gov This approach can lead to more effective treatments for complex multifactorial diseases. nih.gov Sesquiterpene lactones like this compound are prime candidates for polypharmacological investigation due to their reactive chemical structures, which can potentially interact with numerous biological nucleophiles. ethernet.edu.et

The primary proposed mechanism for many sesquiterpene lactones is the alkylation of sulfhydryl groups on proteins, which could affect a multitude of cellular pathways. ethernet.edu.et Research into the polypharmacology of this compound could uncover new "off-target" effects that may be therapeutically beneficial or explain potential side effects. nih.gov This could involve screening this compound against a wide array of receptors, enzymes, and signaling pathways to create a comprehensive interaction profile. Such studies could reveal unexpected therapeutic applications and provide a more holistic understanding of its biological impact. nih.gov

Innovations in Synthetic Accessibility and Sustainability

While this compound can be isolated from natural sources, its complex structure presents a significant challenge for chemical synthesis. researchgate.net The development of efficient and scalable synthetic routes is crucial for producing sufficient quantities for extensive biological testing and potential therapeutic development. nih.gov Recent advancements in asymmetric synthesis, which allows for the creation of specific stereoisomers of chiral molecules, could be instrumental in overcoming these hurdles. numberanalytics.com

A notable breakthrough is the collective synthesis of several (furano)germacranolides, including this compound, from a common precursor, molephantin (B1677396). researchgate.netresearchgate.net One innovative method involves the photoinduced cycloisomerization of molephantin to produce 2-deethoxy-2β-hydroxythis compound, which then provides a concise route to this compound itself. researchgate.netresearchgate.net This highlights the potential for developing versatile synthetic strategies.

Future synthetic innovations should also prioritize sustainability. alliedacademies.orgrub.de This involves adopting principles of green chemistry, such as using environmentally benign solvents, minimizing waste, and employing catalytic reactions to improve efficiency. alliedacademies.orgresearchgate.net The development of biocatalytic methods, using enzymes to perform specific chemical transformations, could offer highly selective and environmentally friendly alternatives to traditional chemical synthesis. numberanalytics.com Exploring sustainable synthesis methods, such as those utilizing plant extracts or eco-friendly catalysts, could reduce the environmental impact of producing this compound and its analogues. mdpi.commdpi.com

Integration with Systems Biology and Omics Approaches

To fully understand the complex biological effects of this compound, a shift from a reductionist approach to a more holistic systems biology perspective is necessary. nih.gov Systems biology integrates various "omics" data—such as genomics, transcriptomics, proteomics, and metabolomics—to model and understand the entirety of a biological system. medicalfuturist.comfrontiersin.orgnih.gov

Applying omics technologies can provide a comprehensive view of how this compound affects cellular networks. google.com For example:

Transcriptomics can identify changes in gene expression in response to this compound treatment, revealing the genetic pathways it influences.

Proteomics can uncover the full range of proteins that this compound interacts with, going beyond single-target identification.

Metabolomics can show how this compound alters the metabolic profile of a cell, providing insights into its effects on cellular energy and biosynthesis.

Integrating these multi-omics datasets can help construct detailed models of this compound's mechanism of action, identify novel biomarkers for its activity, and predict its effects on different cell types or disease states. frontiersin.orgnih.gov This approach is crucial for moving beyond simple efficacy studies to a deeper, systems-level understanding of its pharmacology.

Addressing Research Gaps and Overcoming Methodological Challenges

Despite its potential, research on this compound faces several gaps and methodological hurdles. A primary challenge is its low availability from natural sources, which underscores the need for the innovative and sustainable synthetic methods discussed previously. researchgate.net

Key research gaps that need to be addressed include:

A definitive understanding of its mechanism of action at the molecular level. While alkylation of sulfhydryl groups is proposed, the specific protein targets remain largely unknown. ethernet.edu.et

A lack of comprehensive studies on its effects in more complex biological systems, such as animal models for a wider range of diseases beyond cancer.

Limited information on its structure-activity relationships. Synthesizing and testing various analogues of this compound could identify which parts of the molecule are essential for its activity and could lead to the design of more potent and selective compounds. chemrxiv.org

Overcoming these challenges will require an interdisciplinary approach, combining natural product chemistry, advanced synthetic chemistry, pharmacology, and computational systems biology. ethernet.edu.et Methodological difficulties, such as those inherent in studying complex natural products and integrating large-scale omics data, will necessitate the development of new analytical tools and computational models. nih.govnih.gov Collaborative efforts among researchers will be essential to fill these knowledge gaps and fully realize the therapeutic potential of this compound. chalmers.se

Q & A

Q. What strategies mitigate batch-to-batch variability in this compound’s preclinical formulations?

- Methodology : Implement quality-by-design (QbD) principles. Characterize critical material attributes (CMAs: particle size, polymorphism) via dynamic light scattering (DLS) and differential scanning calorimetry (DSC). Use multivariate analysis (PLS regression) to link CMAs to critical quality attributes (CQAs: dissolution rate, stability) .

Guidance for Data Contradiction Analysis

- Framework : Apply the PICOT (Population, Intervention, Comparison, Outcome, Time) structure to isolate variables causing discrepancies .

- Example : If in vitro studies show potent inhibition of Enzyme X, but in vivo results are negative, assess:

- Population : Are animal models physiologically relevant?

- Intervention : Was the dosage regimen biomimetic?

- Outcome : Were surrogate biomarkers validated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.